molecular formula C18H22ClNO B3967832 N-1-adamantyl-3-chloro-4-methylbenzamide

N-1-adamantyl-3-chloro-4-methylbenzamide

Cat. No.: B3967832
M. Wt: 303.8 g/mol
InChI Key: QONZJANKJJPKRW-UHFFFAOYSA-N
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Description

N-1-adamantyl-3-chloro-4-methylbenzamide is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly in the development of novel enzyme inhibitors. It features an adamantyl group, a structural motif known for its lipophilic bulk and metabolic stability, which is often utilized to enhance a compound's ability to interact with biological targets . While specific biological data for this compound is not currently available in the public domain, structural analogs within the N-adamantyl benzamide class have demonstrated significant research value. For instance, closely related N-adamantyl benzamides have been investigated as potent inhibitors of 11-β-hydroxysteroid dehydrogenase (11β-HSD1), a therapeutic target for conditions like metabolic syndrome and type 2 diabetes . Furthermore, adamantyl-containing ureas have shown promising anti-tuberculosis activity by inhibiting the essential membrane transporter MmpL3, which is responsible for mycolic acid transport in Mycobacterium tuberculosis . The integration of the adamantyl group into these structures is a common strategy to optimize pharmacological properties, though it can also present challenges such as high lipophilicity, which researchers may need to address through further structural modification . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-adamantyl)-3-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-11-2-3-15(7-16(11)19)17(21)20-18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONZJANKJJPKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N 1 Adamantyl 3 Chloro 4 Methylbenzamide

Retrosynthetic Analysis and Strategic Precursor Synthesis for N-1-Adamantyl-3-chloro-4-methylbenzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide bond. This C–N bond cleavage reveals two primary precursors: an activated carboxylic acid derivative and an amine.

Key Precursors:

Precursor A: 3-Chloro-4-methylbenzoic acid or its more reactive acyl chloride form.

Precursor B: 1-Adamantanamine (also known as 1-aminoadamantane).

Synthesis of Precursor A: 3-Chloro-4-methylbenzoic acid This substituted benzoic acid derivative is a crucial building block. chemimpex.com Its synthesis typically begins with p-toluic acid (4-methylbenzoic acid). The primary challenge is the regioselective introduction of a chlorine atom at the C-3 position. This is achieved through an electrophilic aromatic substitution reaction. The carboxylic acid group is a meta-director, while the methyl group is an ortho-, para-director. Both groups direct the incoming electrophile (chlorine) to the 3- and 5-positions. By carefully controlling reaction conditions, such as the stoichiometry of the chlorinating agent (e.g., Cl₂) and the choice of a Lewis acid catalyst (e.g., FeCl₃), the formation of the desired 3-chloro-4-methylbenzoic acid can be favored over the 3,5-dichloro byproduct. google.comgoogle.com An alternative route involves the chlorination of 4-methylbenzoyl chloride, followed by hydrolysis to yield the final acid.

Optimized Reaction Conditions and Yield Enhancement Strategies in this compound Synthesis

The formation of the amide bond between 3-chloro-4-methylbenzoic acid and 1-adamantanamine is the final key step. Optimization of this coupling reaction is essential for maximizing product yield and purity.

A standard and effective method involves the conversion of the carboxylic acid to the more reactive 3-chloro-4-methylbenzoyl chloride. This is typically accomplished using thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent. farmaciajournal.com The resulting acyl chloride is then reacted with 1-adamantanamine. The reaction is usually performed in an aprotic solvent such as dichloromethane (B109758) (DCM) or acetone, in the presence of a tertiary amine base like triethylamine (B128534) to act as a scavenger for the hydrochloric acid byproduct. farmaciajournal.comsemanticscholar.org

Yield Enhancement Strategies:

Activating Agents: Instead of isolating the acyl chloride, direct coupling of the carboxylic acid and amine can be achieved using peptide coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate amide bond formation under milder conditions, which can help to minimize side reactions.

Microwave-Assisted Synthesis: A significant improvement in both reaction time and yield can be achieved through the use of microwave irradiation. This technique efficiently delivers energy to the reaction mixture, often leading to cleaner reactions and higher throughput. In a comparable synthesis of an N-adamantyl benzamide (B126) derivative, microwave irradiation reduced the reaction time to minutes and significantly increased the yield compared to conventional heating methods. semanticscholar.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis (Illustrative Data based on a related synthesis)

ParameterConventional MethodMicrowave-Assisted Method
Heating Oil BathMicrowave Irradiation
Temperature 100 °C100 °C
Reaction Time >2 hours10-30 minutes
Yield Low to Moderate (~25%) semanticscholar.orgGood (~78%) semanticscholar.org
Solvent Dichloromethane, Chloroform semanticscholar.orgDichloromethane, Chloroform semanticscholar.org

Exploration of Novel and Green Chemistry Approaches for this compound Production

Modern synthetic chemistry emphasizes sustainability, leading to the exploration of "green" alternatives to traditional methods. nih.govresearchgate.net These principles can be applied to the synthesis of this compound to reduce its environmental impact.

Green Chemistry Principles in Synthesis:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, are a prime example of this principle in action and have been successfully applied to the synthesis of the 1-adamantanamine precursor. acs.org

Use of Safer Solvents: Traditional chlorinated solvents like dichloromethane are effective but pose environmental and health risks. Green chemistry encourages their replacement with safer alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME).

Energy Efficiency: Microwave-assisted synthesis is a key green technology that dramatically reduces reaction times and, consequently, energy consumption compared to conventional refluxing. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. For instance, developing catalytic methods for the amide bond formation would be a green advancement over the use of stoichiometric coupling agents. In the precursor synthesis, the use of recoverable Lewis acid catalysts for the chlorination step aligns with this principle. google.com

Table 2: Application of Green Chemistry Principles to the Synthesis

Green PrincipleConventional ApproachGreen Alternative
Prevention of Waste Multi-step synthesis with isolationOne-pot synthesis of precursors acs.org
Atom Economy Use of stoichiometric coupling agentsDevelopment of catalytic coupling methods
Less Hazardous Solvents Chlorinated solvents (DCM, Chloroform) semanticscholar.orgUse of greener solvents (e.g., 2-MeTHF)
Energy Efficiency Prolonged heating under reflux farmaciajournal.comMicrowave-assisted synthesis semanticscholar.orgnih.gov

Analytical-Scale Synthesis and Purification Techniques for this compound in Research Settings

In a research laboratory, the synthesis is typically performed on an analytical scale (milligrams to a few grams) to produce a pure sample for characterization and biological screening.

Typical Laboratory Synthesis Procedure: A solution of 3-chloro-4-methylbenzoyl chloride in an anhydrous aprotic solvent like DCM is added dropwise to a stirred solution of 1-adamantanamine and a non-nucleophilic base (e.g., triethylamine) at a reduced temperature (e.g., 0 °C). semanticscholar.orgnih.gov After the addition, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion.

Purification Techniques:

Aqueous Work-up: The reaction mixture is first washed sequentially with a dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute aqueous base (e.g., 1M NaOH) to remove any unreacted carboxylic acid, and finally with brine to remove residual water-soluble components. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Recrystallization: As the final product is expected to be a solid, recrystallization is a highly effective method for purification. A suitable solvent (such as ethanol, isopropanol, or a mixture like ethyl acetate/hexane) is chosen in which the compound is soluble at high temperatures but poorly soluble at low temperatures, allowing for the formation of pure crystals upon cooling. farmaciajournal.com

Flash Column Chromatography: For obtaining samples of very high purity or when recrystallization is ineffective, flash column chromatography over silica (B1680970) gel is the method of choice. semanticscholar.org A solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to separate the product from impurities based on differential adsorption to the silica. semanticscholar.org

Table 3: Analytical Techniques for Product Characterization

TechniquePurposeExpected Observations (based on similar structures) nih.gov
¹H NMR Confirms proton frameworkSignals for adamantyl protons (multiple singlets/broad signals), aromatic protons (distinct splitting pattern), methyl group (singlet), and amide N-H (singlet).
¹³C NMR Confirms carbon backboneSignals for amide carbonyl carbon (~165-170 ppm), distinct carbons of the adamantyl cage, and carbons of the substituted benzene (B151609) ring.
IR Spectroscopy Identifies functional groupsCharacteristic absorption bands for N-H stretching, C=O (amide) stretching (~1650 cm⁻¹), and C-Cl stretching.
Mass Spectrometry (MS) Determines molecular weightA molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight of C₁₈H₂₂ClNO.

Elucidation of N 1 Adamantyl 3 Chloro 4 Methylbenzamide Structure and Conformation Through Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D-NMR) for N-1-Adamantyl-3-chloro-4-methylbenzamide Structural Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum of this compound would provide a wealth of information. The spectrum would be expected to show distinct signals for the protons of the adamantyl cage, the substituted benzene (B151609) ring, the methyl group, and the amide N-H proton.

Aromatic Protons: The protons on the 3-chloro-4-methylphenyl group would appear in the aromatic region (typically 7.0-8.0 ppm). Their splitting patterns (e.g., singlets, doublets) and coupling constants would confirm their substitution pattern on the benzene ring.

Adamantyl Protons: The bulky adamantyl group contains methine (CH) and methylene (CH₂) protons in a unique, rigid cage structure. These would produce characteristic signals, likely appearing as broad multiplets in the aliphatic region (1.5-2.5 ppm).

Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group attached to the benzene ring would be expected, likely in the 2.0-2.5 ppm range.

Amide Proton: The N-H proton of the amide linkage would appear as a singlet, the chemical shift of which can be highly variable depending on solvent and concentration, but is often found downfield.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule.

Carbonyl Carbon: The amide carbonyl carbon (C=O) would be a key indicator, appearing significantly downfield (typically 165-175 ppm).

Aromatic Carbons: The six carbons of the benzene ring would produce signals in the aromatic region (120-140 ppm), with the carbons directly attached to the chloro, methyl, and amide groups showing distinct chemical shifts.

Adamantyl Carbons: The spectrum would show characteristic signals for the quaternary, methine, and methylene carbons of the rigid adamantyl cage.

Methyl Carbon: A signal for the methyl group carbon would be observed in the aliphatic region (around 20 ppm).

Mass Spectrometry (MS/MS, High-Resolution MS) Applications in Determining this compound Molecular Architecture and Fragmentation Pathways

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through analysis of its fragmentation patterns.

High-Resolution MS (HRMS): An HRMS analysis of this compound would provide its exact mass with high precision. This allows for the unambiguous determination of its molecular formula (C₁₈H₂₂ClNO). The presence of the chlorine atom would be readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. The protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation. Key fragmentation pathways would likely include:

Amide Bond Cleavage: A primary fragmentation would be the cleavage of the amide bond, which could occur in two ways, leading to ions corresponding to the adamantyl amine cation or the 3-chloro-4-methylbenzoyl cation.

Loss of Adamantyl Group: Fragmentation could result in the loss of the adamantyl cage as a radical, leading to a prominent fragment ion.

Ring Fragmentation: Fragmentation of the substituted benzene ring, such as the loss of the chloro or methyl group, would also be expected.

Mapping these fragmentation pathways provides a definitive fingerprint of the molecule and confirms the identity of its constituent parts.

Vibrational Spectroscopy (Infrared and Raman) for this compound Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display several key absorption bands that confirm its structure.

N-H Stretch: A sharp absorption band around 3300 cm⁻¹ would indicate the N-H stretching vibration of the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the adamantyl and methyl groups would be observed just below 3000 cm⁻¹.

C=O Stretch (Amide I): A strong, sharp absorption band, typically between 1650 and 1680 cm⁻¹, is characteristic of the carbonyl (C=O) stretch of the amide group. This is one of the most prominent peaks in the spectrum.

N-H Bend (Amide II): The N-H bending vibration coupled with C-N stretching appears as a strong band around 1550 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibration would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, aromatic C=C stretching bands are often more intense in the Raman spectrum. The symmetric vibrations of the adamantyl cage would also be expected to produce characteristic Raman signals.

X-ray Crystallography and Single-Crystal Diffraction Studies of this compound

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction analysis would provide precise atomic coordinates.

This analysis would yield a complete molecular structure, confirming:

Connectivity: The exact bonding arrangement of all atoms.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, providing insight into the electronic environment of the bonds.

Conformation: The exact spatial orientation of the adamantyl group relative to the benzamide (B126) moiety, including the dihedral angle between the plane of the amide group and the plane of the aromatic ring.

Intermolecular Interactions: The crystal packing arrangement would reveal how molecules interact with each other in the solid state, identifying any hydrogen bonding (e.g., involving the amide N-H and C=O groups) or other non-covalent interactions that stabilize the crystal lattice.

Conformational Analysis of this compound in Solution and Solid State

Solid State Conformation: As determined by X-ray crystallography (Section 3.4), the solid-state conformation would represent the molecule's lowest energy state within the crystal lattice. The bulky adamantyl group would likely impose significant steric constraints, influencing the orientation of the benzamide plane.

Solution State Conformation: In solution, the molecule may exhibit more conformational flexibility. Techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy could be employed to study the through-space proximity of protons. For instance, NOE correlations between specific protons on the adamantyl group and the aromatic ring could provide evidence for the preferred rotational conformation (rotamer) around the N-C(adamantyl) bond in solution. The degree of rotational freedom around the amide bond can also be assessed, as amides often exhibit restricted rotation leading to distinct conformers. Computational chemistry methods could further be used to model the potential energy surface and identify low-energy conformers in both the gas phase and solution.

Computational and Theoretical Investigations of N 1 Adamantyl 3 Chloro 4 Methylbenzamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity of N-1-adamantyl-3-chloro-4-methylbenzamide

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and inherent reactivity of a molecule. For this compound, these calculations provide a detailed picture of its geometry and electron distribution.

Detailed Research Findings: The process begins with geometry optimization, where methods like DFT with a suitable basis set (e.g., B3LYP/6-311G+(d,p)) are used to find the lowest energy conformation of the molecule. This reveals precise bond lengths, bond angles, and dihedral angles. A critical dihedral angle in this molecule is between the plane of the phenyl ring and the amide group. The presence of the ortho-chlorine substituent is expected to induce a non-planar arrangement, a feature that can be crucial for biological activity by forcing the amide bond out of the plane of the benzene (B151609) ring. sci-hub.se

From the optimized geometry, a variety of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests the molecule is more polarizable and prone to electronic transitions. sci-hub.se

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule. The MEP map would highlight the electron-rich regions, such as the oxygen atom of the carbonyl group and the chlorine atom, as sites susceptible to electrophilic attack. Conversely, electron-deficient regions, like the amide hydrogen, would be identified as sites for nucleophilic interaction. These calculations are crucial for understanding how the molecule might interact with biological receptors or other molecules.

Table 1: Representative Quantum Chemical Parameters for Analysis This table outlines the typical parameters that would be derived from DFT calculations to characterize the molecule's reactivity and electronic nature.

ParameterSymbolSignificance
HOMO EnergyEHOMOEnergy of the highest occupied molecular orbital; related to the ability to donate an electron.
LUMO EnergyELUMOEnergy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.
Energy GapΔEDifference between ELUMO and EHOMO; indicates chemical reactivity and stability.
Ionization PotentialIThe minimum energy required to remove an electron from the molecule (I ≈ -EHOMO).
Electron AffinityAThe energy released when an electron is added to the molecule (A ≈ -ELUMO).
ElectronegativityχThe ability of the molecule to attract electrons (χ ≈ (I+A)/2).
Chemical HardnessηA measure of resistance to change in electron distribution (η ≈ (I-A)/2).
Chemical PotentialµThe escaping tendency of electrons from an equilibrium system (µ ≈ -(I+A)/2).

Molecular Dynamics Simulations to Explore this compound Conformational Landscape and Solvent Interactions

While quantum calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations are essential for exploring the conformational landscape and interactions with the surrounding environment, such as a solvent.

Detailed Research Findings: For this compound, MD simulations can track the movements of every atom over a set period, typically nanoseconds to microseconds. A key focus of such a simulation would be the conformational flexibility. The adamantyl group is a rigid, cage-like structure that imparts significant conformational constraint on the molecule. researchgate.net The primary source of flexibility arises from the rotation around the amide C-N bond and the bond connecting the adamantyl group to the nitrogen.

By running simulations in different explicit solvents (e.g., water, DMSO), researchers can analyze how solvent molecules arrange themselves around the solute and how these interactions influence the compound's preferred conformation. The lipophilic adamantyl group would likely be surrounded by a structured cage of water molecules in an aqueous environment, while the more polar benzamide (B126) portion would engage in hydrogen bonding.

The output of an MD simulation is a trajectory, which is a history of atomic positions over time. Analysis of this trajectory can reveal:

Root Mean Square Deviation (RMSD): To assess if the molecule reaches a stable conformational state during the simulation.

Conformational Clustering: To identify the most populated and energetically favorable conformations.

Solvent Accessible Surface Area (SASA): To quantify the exposure of different parts of the molecule to the solvent.

These simulations are critical for understanding how the molecule behaves in a realistic biological milieu, providing a dynamic context to the static picture from quantum calculations. nih.govtandfonline.com

Molecular Docking and Binding Affinity Predictions for this compound with Biomolecular Targets (e.g., receptors, enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a protein.

Detailed Research Findings: Adamantyl benzamides have been investigated as potent antagonists for targets like the P2X7 receptor. sci-hub.se In a docking study, this compound would be placed into the binding site of a target protein whose 3D structure is known. The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site, scoring each based on a force field.

The results typically predict:

Binding Affinity: An estimated free energy of binding (often in kcal/mol), which indicates the strength of the interaction. More negative values suggest stronger binding.

Binding Pose: The most likely 3D arrangement of the ligand within the protein's active site.

Key Interactions: Specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the protein.

For this compound, the bulky, hydrophobic adamantyl group would be expected to fit into a nonpolar pocket of the receptor. The amide group could act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming critical anchor points. The substituted phenyl ring would engage in pi-stacking or van der Waals interactions. The stability of this predicted binding pose can be further validated using longer-timescale MD simulations. nih.govtandfonline.com

Table 2: Representative Molecular Docking Results This table illustrates the kind of data generated from a molecular docking simulation against a hypothetical protein target.

ParameterValue / Description
Binding Affinity (kcal/mol)-9.5
Interacting ResiduesTyr150, Phe172, Leu200, Gln121, Arg294
Hydrogen BondsAmide N-H with Gln121 backbone; Carbonyl O with Arg294 side chain.
Hydrophobic InteractionsAdamantyl group with Leu200; Phenyl ring with Tyr150 and Phe172.
Predicted Inhibition Constant (pKi)8.2 (nM range)

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation for this compound Analogs: Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Detailed Research Findings: To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with measured biological activity (e.g., IC50 values) against a specific target is required. For each compound in the series, a set of numerical "descriptors" is calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (e.g., dipole moment), and steric or topological indices.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates these descriptors with the observed activity. A robust QSAR model is characterized by high statistical metrics like the correlation coefficient (r²) and, more importantly, a high cross-validated correlation coefficient (q²), which indicates the model's predictive power on new, untested compounds. nih.govnih.gov

For benzamide derivatives, QSAR studies have often found that hydrophobic character and hydrogen bonding capabilities are crucial for activity. nih.gov A QSAR model for adamantyl benzamide analogs could reveal, for instance, that increasing the hydrophobicity of the adamantyl group or modulating the electronic properties of the phenyl ring through different substitutions leads to higher potency. These models serve as a powerful guide for designing new compounds with improved activity. jppres.com

Table 3: Examples of Molecular Descriptors Used in QSAR Studies This table lists common descriptors that would be calculated for a series of analogs to build a predictive QSAR model.

Descriptor CategoryExamplesDescription
PhysicochemicalLogP, Molecular Weight (MW), Molar Refractivity (MR)Describe lipophilicity, size, and polarizability.
TopologicalWiener index, Kier & Hall connectivity indicesDescribe molecular branching and shape numerically.
ElectronicDipole moment, HOMO/LUMO energies, Partial chargesDescribe the electronic distribution and reactivity.
3D-DescriptorsSolvent Accessible Surface Area (SASA), Principal Moments of InertiaDescribe the 3D shape and properties of the molecule's conformation.

Cheminformatics and Virtual Screening Approaches for this compound Derivatives in Academic Discovery

Cheminformatics and virtual screening are used to efficiently search vast chemical libraries for new molecules with desired properties. These techniques are instrumental in the early stages of drug discovery for hit identification.

Detailed Research Findings: The structure of this compound can serve as a starting point for a virtual screening campaign. There are two main approaches:

Ligand-Based Virtual Screening: If a number of active analogs are known but the protein target structure is not, a pharmacophore model can be built. This model represents the essential 3D arrangement of features required for activity (e.g., a hydrophobic group, a hydrogen bond donor, an aromatic ring). This pharmacophore is then used as a 3D query to search large chemical databases (such as Enamine REAL, Mcule, or ZINC) for molecules that match the query. nih.govschrodinger.com

Structure-Based Virtual Screening: If the 3D structure of the biological target is known, docking can be used to screen libraries containing millions or even billions of compounds. nih.govresearchgate.net This process docks each molecule in the library into the target's binding site and ranks them based on their predicted binding score. This can rapidly identify novel scaffolds that are structurally different from the initial lead but are predicted to bind effectively.

These in silico methods allow researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, dramatically accelerating the discovery of new lead molecules and saving significant resources. nih.gov

Mechanistic Analysis of N 1 Adamantyl 3 Chloro 4 Methylbenzamide Interactions with Molecular Systems

In Vitro Enzymatic Modulation and Inhibition Mechanisms of N-1-Adamantyl-3-chloro-4-methylbenzamide

This compound has been identified as a reversible, non-covalent inhibitor of the parasitic cysteine protease, cruzain. Initial screening and subsequent mechanistic studies have demonstrated that its primary mode of action is competitive inhibition. This indicates that the compound directly competes with the enzyme's natural substrate for binding to the active site.

A critical aspect of its in vitro behavior is its propensity to form colloidal aggregates under certain experimental conditions. This aggregation-based inhibition is a phenomenon where the compound self-assembles into larger particles that can non-specifically sequester and inhibit enzymes. The presence of detergents, such as Triton X-100, can mitigate this effect, leading to a shift towards a competitive inhibition model. This dual mechanism highlights the importance of assay conditions in accurately characterizing the inhibitory activity of this compound.

Inhibition ParameterValueTarget EnzymeNotes
Inhibition Constant (Ki) 32 µMCruzainDetermined under conditions preventing colloidal aggregation.
Inhibition Mechanism Competitive / Aggregation-basedCruzainThe predominant mechanism is dependent on assay conditions, particularly the presence of detergents.

Molecular Receptor Binding Kinetics and Thermodynamics of this compound

Detailed experimental data on the specific binding kinetics (association and dissociation rate constants) and thermodynamic parameters (enthalpy and entropy changes) for the interaction of this compound with its molecular targets are not extensively available in the current body of scientific literature. While its inhibitory constant (Ki) against cruzain provides a measure of its binding affinity, a comprehensive thermodynamic and kinetic profile would require further investigation using techniques such as those described in section 5.4. Such studies would provide deeper insights into the forces driving the binding event, whether it is primarily enthalpy-driven (favorable bond formations) or entropy-driven (increased disorder upon binding).

Allosteric Modulation and Induced Conformational Changes on Target Proteins by this compound

Current research has primarily characterized this compound as a competitive inhibitor that binds to the active site of cruzain. There is no direct evidence to suggest that it functions as an allosteric modulator. Allosteric modulators bind to a site distinct from the active site, inducing conformational changes that alter the protein's activity. While computational studies have explored potential allosteric sites on cruzain, experimental validation of allosteric modulation by this specific compound is lacking. nih.govnih.gov The competitive nature of its inhibition suggests a direct interaction with the catalytic machinery of the enzyme rather than an indirect, allosteric mechanism. Further structural biology studies, such as X-ray crystallography or cryo-electron microscopy of the compound in complex with its target, would be necessary to definitively rule out any induced conformational changes distant from the active site.

Ligand-Protein Interaction Profiling of this compound using Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

A comprehensive ligand-protein interaction profile for this compound using advanced biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) has not been reported in the available scientific literature.

Surface Plasmon Resonance (SPR) would provide real-time data on the kinetics of the interaction, including the association rate (kon) and dissociation rate (koff), from which the equilibrium dissociation constant (KD) can be derived. This label-free technique is invaluable for understanding the dynamics of the binding event.

Isothermal Titration Calorimetry (ITC) is the gold standard for determining the thermodynamic parameters of binding. A single ITC experiment can directly measure the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic signature of the binding process.

The absence of such data for this compound represents a significant gap in the full mechanistic understanding of its interaction with biological targets.

Understanding the Molecular Basis of this compound Selectivity for Specific Biological Targets

The selectivity of a compound for its intended biological target over other related proteins is a critical aspect of its molecular function and therapeutic potential. For this compound, its primary identified target is the parasitic cysteine protease, cruzain. The molecular basis for its selectivity likely resides in the specific molecular interactions it forms within the active site of this enzyme.

The adamantyl group, a bulky and lipophilic moiety, is a key structural feature that likely plays a significant role in binding and selectivity. It can engage in favorable van der Waals and hydrophobic interactions within the S2 subsite of the cruzain active site. The substituted benzamide (B126) portion of the molecule can form hydrogen bonds and other polar interactions with residues in the S1 and S1' subsites.

Structure Activity Relationship Sar and Derivatization Studies of N 1 Adamantyl 3 Chloro 4 Methylbenzamide Analogs

Design Principles for N-1-Adamantyl-3-chloro-4-methylbenzamide Analogs Based on Computational and Mechanistic Insights

There is a lack of published computational and mechanistic studies specifically centered on the design of this compound analogs. General computational methods, such as molecular docking, are widely used to predict the binding of ligands to protein targets. nih.govlongdom.orgresearchgate.net These studies often explore how different functional groups on a core scaffold might interact with amino acid residues in a binding pocket. nih.gov For instance, in silico mutagenesis and molecular modeling have been used to understand how mutations in a target protein, such as MmpL3 in Mycobacterium tuberculosis, affect the binding of adamantyl-amide derivatives. nih.gov However, without specific target information for this compound, any discussion on design principles would be purely speculative.

Influence of Adamantyl Moiety Modifications on this compound's Molecular Interactions

While there is no specific research on modifying the adamantyl group of this compound, the broader field of medicinal chemistry provides insights into the role of the adamantane (B196018) scaffold. The adamantyl group is a bulky, lipophilic moiety that can influence a compound's pharmacokinetic and pharmacodynamic properties. Its rigid structure can help in orienting other functional groups for optimal interaction with a biological target. nih.gov Studies on other adamantane derivatives have shown that substitutions on the adamantyl cage can modulate biological activity. However, without experimental data on this compound, it is impossible to detail the influence of such modifications on its specific molecular interactions.

Development of this compound as a Molecular Probe for Specific Biochemical Pathways

There is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a molecular probe for any specific biochemical pathway. The development of a molecular probe requires a compound to have high affinity and selectivity for a particular target, along with properties that allow for the detection and study of that target. While adamantane-containing molecules have been investigated as potential therapeutic agents for various diseases, the specific application of this compound in this context has not been reported. farmaciajournal.com

Emerging Research Avenues and Future Perspectives for N 1 Adamantyl 3 Chloro 4 Methylbenzamide

Integration of Artificial Intelligence and Machine Learning in N-1-Adamantyl-3-chloro-4-methylbenzamide Research and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. For a compound like this compound, these computational tools offer unprecedented opportunities to accelerate research and uncover novel applications.

Generative chemistry, a subfield of AI, can design novel analogs of this compound with specific desired characteristics. rsc.org These algorithms, by learning the underlying rules of chemical structure and activity, can propose new molecules that are optimized for a particular biological target or material property. This approach moves beyond traditional library screening to the de novo design of compounds with high potential for success.

AI/ML Application AreaPotential Impact on this compound Research
ADMET Prediction Prioritization of synthetic analogs with favorable drug-like properties. rsc.orgnih.gov
Generative Chemistry De novo design of novel derivatives with optimized activity. rsc.org
Target Identification Prediction of potential biological targets based on structural features.
QSAR Modeling Elucidation of structure-activity relationships to guide lead optimization.

Potential of this compound as a Tool in Chemical Biology

The distinct structural motifs of this compound make it a promising candidate for use as a tool in chemical biology to probe and manipulate biological systems.

The adamantane (B196018) moiety is a well-established pharmacophore known for its ability to interact with various biological targets, often by fitting into hydrophobic pockets of proteins. publish.csiro.auchimia.ch This property can be leveraged to design molecular probes based on the this compound scaffold. By attaching fluorescent dyes or affinity tags, researchers can create tools to visualize and identify protein binding partners, helping to elucidate the compound's mechanism of action and discover new therapeutic targets.

Furthermore, the adamantane group has been utilized in the development of PROTACs (Proteolysis-Targeting Chimeras), which are bifunctional molecules that induce the degradation of specific proteins. One end of the PROTAC binds to the target protein, while the other recruits an E3 ubiquitin ligase, marking the target for destruction by the proteasome. The adamantyl group can serve as a hydrophobic tag to facilitate this process. This compound could serve as a starting point for the design of novel PROTACs, where the benzamide (B126) portion is modified to bind to a protein of interest.

Potential Chemical Biology ApplicationDescription
Molecular Probes Functionalization with reporter groups (e.g., fluorophores, biotin) to identify and study protein interactions.
Targeted Protein Degradation Use as a scaffold for developing PROTACs or other protein degraders.
Fragment-Based Drug Discovery The adamantyl and substituted benzamide moieties can serve as starting fragments for building more complex bioactive molecules.

Advancements in Automated Synthesis and High-Throughput Screening of this compound Analogs

The exploration of the chemical space around this compound necessitates the efficient synthesis and screening of a large number of analogs. Modern automation and high-throughput techniques are critical to this endeavor.

Automated synthesis platforms, including flow chemistry systems, can significantly accelerate the production of a library of derivatives. acs.orgsemanticscholar.org In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction conditions and rapid synthesis of a series of compounds with minimal manual intervention. rsc.orgrsc.org The synthesis of benzamides, for example, can be readily adapted to such automated systems. mdpi.com

Once a library of this compound analogs is synthesized, high-throughput screening (HTS) can be employed to rapidly assess their biological activity against a panel of targets. mdpi.com HTS platforms utilize robotics and sensitive detection methods to test thousands of compounds in a short period, identifying "hits" for further investigation. mdpi.com The combination of automated synthesis and HTS creates a powerful cycle of design, synthesis, and testing that can dramatically shorten the timeline for drug discovery and materials development.

TechnologyApplication to this compound Research
Flow Chemistry Rapid and automated synthesis of a diverse library of analogs. acs.orgsemanticscholar.org
High-Throughput Screening (HTS) Parallel screening of analogs against multiple biological targets to identify active compounds. mdpi.com
Robotic Automation Miniaturization of reactions and purification processes, reducing waste and increasing efficiency.

Exploration of this compound in Materials Science or Supramolecular Chemistry (e.g., host-guest interactions)

The adamantane cage is a highly valued building block in supramolecular chemistry due to its rigidity, hydrophobicity, and ability to participate in host-guest interactions. pensoft.netresearchgate.net this compound, with its adamantyl "guest" and polar benzamide "handle," is well-suited for exploration in materials science.

The adamantyl group can form stable inclusion complexes with various macrocyclic hosts, such as cyclodextrins. pensoft.netresearchgate.net This host-guest interaction can be used to construct self-assembling systems, leading to the formation of supramolecular polymers, hydrogels, or nanoparticles. rsc.org The properties of these materials can be tuned by modifying the benzamide portion of the molecule, for example, to introduce additional interaction sites or responsive elements. The self-assembly of such systems could be directed by the interplay of the hydrophobic adamantane and the hydrogen-bonding capabilities of the amide group. nih.gov

The incorporation of this compound into polymers or other materials could also impart desirable properties. The bulky adamantane group can enhance the thermal stability and mechanical properties of polymers. Furthermore, the specific interactions of the adamantyl and benzamide moieties could be exploited to create materials with tailored surface properties or for the development of chemical sensors.

Unanswered Questions and Future Directions in the Academic Study of this compound

Despite its potential, the academic study of this compound is still in its nascent stages, leaving a number of key questions unanswered and pointing toward exciting future research directions.

A primary unanswered question is the full spectrum of its biological activities. While the adamantane and benzamide moieties are present in many bioactive compounds, the specific combination in this compound may result in unique pharmacological properties that have yet to be discovered. publish.csiro.au A comprehensive screening against a wide range of biological targets is a crucial next step.

Another area for future exploration is the detailed characterization of its supramolecular behavior. Understanding how this compound self-assembles in different solvent systems and in the presence of various host molecules will be key to unlocking its potential in materials science. nih.gov

The relationship between the compound's three-dimensional structure and its function is also a critical area for investigation. chimia.ch Determining the crystal structure and conformational dynamics of this compound will provide invaluable insights for the rational design of new analogs with enhanced properties.

Finally, the development of more efficient and sustainable synthetic routes to this compound and its derivatives remains an important goal for academic research, potentially leveraging advancements in catalysis and flow chemistry. rsc.orgacs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-1-adamantyl-3-chloro-4-methylbenzamide, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via amide coupling between 3-chloro-4-methylbenzoic acid derivatives and 1-adamantylamine. Key parameters include:

  • Use of coupling agents like EDCI/HOBt or DCC to activate the carboxylic acid .
  • Solvent selection (e.g., DCM or THF) to balance reactivity and solubility.
  • Temperature control (0–25°C) to minimize side reactions.
  • Purification via column chromatography or recrystallization to isolate the product.
    • Critical Consideration : Impurities may arise from incomplete coupling or adamantyl group steric hindrance; monitor reaction progress via TLC or LC-MS .

Q. What spectroscopic techniques are optimal for structural characterization, and how are data interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Identify adamantyl protons (δ 1.6–2.1 ppm as multiplet) and aromatic protons (δ 7.2–8.0 ppm for chloro/methyl-substituted benzene) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the adamantyl and benzamide moieties .
  • X-ray Crystallography (if crystalline): Resolve bond lengths/angles to confirm stereoelectronic effects of substituents .

Advanced Research Questions

Q. How can contradictions between computational binding predictions and experimental bioactivity data be resolved?

  • Methodological Answer :

  • Step 1 : Re-validate computational models (e.g., molecular docking using MMFF94 force fields) to ensure parameter accuracy .
  • Step 2 : Perform dose-response assays (e.g., IC50 measurements) under standardized conditions (pH, temperature) to confirm bioactivity .
  • Step 3 : Analyze structural analogs (e.g., trifluoromethyl or pyridinyl derivatives) to identify substituent-specific effects on receptor interactions .
    • Critical Consideration : Discrepancies may arise from solvent polarity in assays or improper protonation states in simulations .

Q. What experimental designs are suitable for evaluating pharmacokinetic properties in preclinical studies?

  • Methodological Answer :

  • Lipophilicity Assessment : Measure logP values via shake-flask or HPLC to correlate adamantyl-driven hydrophobicity with membrane permeability .
  • Metabolic Stability : Incubate the compound with liver microsomes and quantify metabolites via LC-MS/MS .
  • In Vivo Half-Life : Administer radiolabeled compound in animal models and track plasma concentrations over time .

Q. How can researchers address variability in reported cytotoxicity across cell lines?

  • Methodological Answer :

  • Controlled Replicates : Use ≥3 biological replicates per cell line to account for intrinsic variability.
  • Impurity Profiling : Characterize batches via HPLC to rule out contaminants (e.g., unreacted adamantylamine) .
  • Mechanistic Studies : Perform transcriptomic or proteomic analyses to identify cell-specific signaling pathways affected by the compound .

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N-1-adamantyl-3-chloro-4-methylbenzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.